molecular formula C8H9N3O2 B1650871 Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate CAS No. 1211530-60-7

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate

Cat. No.: B1650871
CAS No.: 1211530-60-7
M. Wt: 179.18
InChI Key: ZJHBTWZBFFECET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate belongs to the extensive family of pyrrolopyrimidine derivatives, which constitute a major class of fused heterocyclic compounds extensively documented throughout chemical literature. The systematic nomenclature of this compound reflects its complex bicyclic architecture, where the pyrrolo[3,4-d]pyrimidine core indicates the specific fusion pattern between the five-membered pyrrole ring and the six-membered pyrimidine ring. The numerical designation [3,4-d] specifically denotes that the pyrrole ring is fused to the pyrimidine ring at the 3,4-positions of the pyrimidine nucleus, creating a distinct regioisomer from other possible fusion patterns such as pyrrolo[2,3-d]pyrimidine or pyrrolo[3,2-d]pyrimidine. The compound exists in multiple forms, including the free base with molecular formula C₈H₉N₃O₂ and molecular weight 179.18 grams per mole, as well as the dihydrochloride salt form with molecular formula C₈H₁₁Cl₂N₃O₂ and molecular weight approximately 252.10 grams per mole.

The structural representation can be visualized through various chemical notation systems. The canonical Simplified Molecular Input Line Entry System notation for the compound is "COC(=O)c1ncc2c(n1)CNC2", which provides a linear representation of the three-dimensional structure. The International Union of Pure and Applied Chemistry name, this compound, follows standard nomenclature conventions for heterocyclic compounds. The compound also possesses distinct stereochemical properties, being classified as achiral due to the absence of asymmetric centers in its molecular structure. This classification has important implications for pharmaceutical development, as it eliminates concerns about enantiomeric purity and stereoisomer-specific biological activities that complicate many drug development programs.

The physical and chemical properties of this compound reflect its heterocyclic nature and functional group composition. The compound exhibits moderate lipophilicity with a calculated logarithm of the partition coefficient (logP) value that positions it within acceptable ranges for pharmaceutical compounds. The molecular structure features five hydrogen bond acceptor sites, contributing to its potential for specific protein-ligand interactions. The polar surface area calculations indicate favorable characteristics for membrane permeability and bioavailability, essential parameters for oral drug development.

Historical Context in Heterocyclic Chemistry

The development of pyrrolo[3,4-d]pyrimidine chemistry has its roots in the broader exploration of fused heterocyclic systems that began in earnest during the mid-twentieth century. Early pioneering work in this field was documented in foundational studies from the 1960s, where researchers first characterized the fully unsaturated pyrrolo[3,4-d]pyrimidine ring system and established fundamental synthetic methodologies. These initial investigations laid the groundwork for understanding the unique chemical properties and reactivity patterns of this bicyclic scaffold. The synthetic approaches developed during this period, including reactions of 1,2-substituted-3-amino-4-cyano-3-pyrrolines with formamide, guanidine, and thiourea, established the foundation for subsequent generations of more sophisticated synthetic strategies.

The evolution of pyrrolopyrimidine chemistry accelerated significantly during the latter decades of the twentieth century, driven by increasing recognition of the biological potential of these scaffolds. Researchers began to appreciate that these bicyclic compounds represent structural analogues of biogenic purines, suggesting their potential as antimetabolites in purine biochemical reactions. This bioisosterism concept became a driving force for extensive synthetic and biological evaluation programs. The historical development also encompassed the recognition that different fusion patterns of pyrrole and pyrimidine rings could lead to dramatically different biological profiles, spurring systematic investigations of all possible regioisomers.

Methodological advances in synthetic organic chemistry during the 1980s and 1990s enabled more efficient and diverse approaches to pyrrolopyrimidine synthesis. The introduction of multi-step organic reaction sequences, including the Dimroth rearrangement for the formation of condensed pyrimidines, allowed for more sophisticated structural modifications and functional group manipulations. These synthetic developments coincided with advances in biological screening methodologies, creating a synergistic environment for rapid progress in understanding structure-activity relationships. The historical trajectory of pyrrolopyrimidine research demonstrates a classic example of how fundamental synthetic chemistry advances enable subsequent breakthroughs in medicinal chemistry applications.

The contemporary period of pyrrolopyrimidine research, spanning from 2000 to the present, has been characterized by increasingly sophisticated synthetic strategies and deepening understanding of biological mechanisms. Modern computational chemistry tools have enabled researchers to design pyrrolopyrimidine derivatives with predicted biological activities, leading to more efficient drug discovery processes. The integration of high-throughput synthesis and biological screening has accelerated the pace of discovery, resulting in several pyrrolopyrimidine derivatives reaching clinical development stages for various therapeutic indications.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its unique position as both a synthetic intermediate and a biologically active scaffold in its own right. Pyrrolopyrimidine derivatives have demonstrated remarkable diversity in their biological activities, encompassing antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This broad spectrum of biological activities reflects the scaffold's ability to interact with multiple biological targets through various molecular mechanisms. The structural features of the pyrrolopyrimidine core enable specific interactions with target receptors and enzymes, making it an attractive template for drug design efforts across multiple therapeutic areas.

In the context of cancer research, pyrrolopyrimidine derivatives have emerged as particularly promising candidates for targeted therapy applications. The scaffold's ability to function as kinase inhibitors has led to extensive investigation of structure-activity relationships within this chemical space. Several pyrrolopyrimidine derivatives have demonstrated potent anticancer activity through inhibition of key cellular kinases involved in cancer cell proliferation and survival. The structural flexibility of the dihydropyrrolo system allows for fine-tuning of selectivity profiles, enabling the development of compounds with improved therapeutic indices compared to existing treatments.

Neurological applications represent another significant area of medicinal chemistry interest for pyrrolopyrimidine compounds. The scaffold has shown particular promise as an allosteric modulator of various neurological receptors, suggesting potential applications in the treatment of neurological disorders. The ability to function as an allosteric modulator is particularly valuable because it offers the potential for more subtle and physiologically appropriate modulation of receptor function compared to orthosteric agonists or antagonists. This mechanism of action may lead to reduced side effects and improved therapeutic outcomes for patients with neurological conditions.

The compound's role as a synthetic building block has also contributed significantly to its importance in medicinal chemistry research. The versatile chemical reactivity of this compound enables its incorporation into larger molecular architectures through various chemical transformations. These transformations include nucleophilic substitution reactions, oxidation and reduction processes, and cyclization reactions that can generate more complex polycyclic systems. The availability of multiple reactive sites on the molecule provides medicinal chemists with numerous opportunities for structural modification and optimization of biological properties.

Table 1: Biological Activities of Pyrrolopyrimidine Derivatives

Activity Type Mechanism Therapeutic Area Development Stage
Kinase Inhibition Direct enzyme binding Cancer therapy Clinical trials
Allosteric Modulation Receptor conformational change Neurological disorders Preclinical
Antimicrobial Cell wall synthesis inhibition Infectious diseases Research
Antiviral Viral replication interference Viral infections Research

Position in Pyrrolo-Pyrimidine Chemical Space

This compound occupies a distinctive position within the broader chemical space of pyrrolopyrimidine derivatives, representing one of three major structural isomers that differ in their ring fusion patterns. The pyrrolo[3,4-d]pyrimidine isomer is distinguished from pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine variants by the specific pattern of nitrogen atom placement and ring fusion geometry. This positional isomerism has profound implications for biological activity, as different fusion patterns can lead to dramatically different three-dimensional molecular shapes and consequently different biological properties. The [3,4-d] fusion pattern creates a specific spatial arrangement of nitrogen atoms that influences hydrogen bonding patterns and molecular recognition events with biological targets.

Within the pyrrolo[3,4-d]pyrimidine subfamily, the specific structural features of this compound position it uniquely in terms of both chemical reactivity and biological potential. The presence of the carboxylate ester functionality at the 2-position provides a crucial site for chemical modification and influences the overall physicochemical properties of the molecule. The dihydrogenated pyrrole ring system differentiates this compound from fully aromatic pyrrolopyrimidine derivatives, introducing conformational flexibility that can be advantageous for biological activity. This structural feature allows the molecule to adopt multiple conformations in solution, potentially enabling it to fit into different binding sites or adopt induced-fit conformations upon target binding.

The chemical space occupied by this compound also reflects important considerations for pharmaceutical development. The molecular weight of 179.18 grams per mole places it well within the optimal range for oral bioavailability according to Lipinski's Rule of Five and related pharmaceutical guidelines. The combination of heteroatoms and functional groups provides a balanced profile of hydrophilic and lipophilic characteristics, contributing to favorable pharmacokinetic properties. The moderate polar surface area and hydrogen bonding capacity suggest good potential for membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical formulation.

Comparative analysis within the pyrrolopyrimidine chemical space reveals that this compound represents an intermediate complexity level between simple pyrrolopyrimidine cores and highly substituted derivatives. This positioning makes it particularly valuable as a synthetic intermediate for generating more complex analogues while retaining sufficient structural complexity to exhibit intrinsic biological activity. The compound serves as a representative example of how strategic incorporation of functional groups can enhance the pharmaceutical potential of heterocyclic scaffolds without compromising synthetic accessibility.

Recent advances in the field have demonstrated that pyrrolopyrimidines possess more diverse and potent pharmacological profiles compared to their individual pyrrole and pyrimidine components, highlighting the synergistic effects achieved through ring fusion. The pyrrolo[3,4-d]pyrimidine isomer, exemplified by this compound, has proven particularly fruitful in providing chemotypes that can be optimized within central nervous system physicochemical space and deliver compounds with in vivo activity. This capability has led to successful development of brain-penetrant inhibitors and other therapeutically relevant compounds, demonstrating the practical value of this particular region of chemical space for pharmaceutical applications.

Table 2: Comparative Properties of Pyrrolopyrimidine Isomers

Isomer Type Fusion Pattern Molecular Features Primary Applications
Pyrrolo[2,3-d]pyrimidine 2,3-position fusion Linear arrangement Antimicrobial, antiviral
Pyrrolo[3,2-d]pyrimidine 3,2-position fusion Angular arrangement Anti-inflammatory
Pyrrolo[3,4-d]pyrimidine 3,4-position fusion Compact bicyclic Cancer, neurological

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7/h3,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHBTWZBFFECET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2CNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185152
Record name Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211530-60-7
Record name Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211530-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate (MDP) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDP, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9N3O2
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 1211530-60-7
  • IUPAC Name : this compound

MDP exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structural similarity to other pyrimidine derivatives suggests potential applications in inhibiting key enzymes related to cancer progression and bacterial infections. The compound's ability to inhibit dihydrofolate reductase (DHFR) and other enzymes involved in purine biosynthesis has been highlighted in several studies.

Biological Activity

  • Antitumor Activity :
    • MDP has shown promising results as an inhibitor of tumor cell proliferation. In vitro studies indicate that it effectively inhibits the growth of various cancer cell lines by interfering with folate metabolism and cellular uptake mechanisms mediated by folate receptors (FR) and proton-coupled folate transporter (PCFT) .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that MDP may possess antimicrobial properties against certain bacterial strains. The compound's structural features allow it to interact with bacterial enzymes, potentially disrupting their function .
  • Enzyme Inhibition :
    • MDP has been identified as a potent inhibitor of GARFTase (Glycinamide ribonucleotide formyltransferase), an enzyme crucial for purine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells that rely on this pathway for growth .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various pyrrolo[3,4-d]pyrimidine derivatives, MDP was found to significantly inhibit the proliferation of KB and IGROV1 human tumor cells expressing FRα. The compound demonstrated a higher potency compared to classical antifolate inhibitors like methotrexate (MTX) .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that MDP's inhibitory effects on GARFTase are mediated through specific interactions with the enzyme's active site, leading to competitive inhibition. This was confirmed through kinetic studies and molecular docking simulations .

Data Table: Biological Activity Summary

Biological ActivityTargetMechanismReference
AntitumorGARFTaseInhibition of purine biosynthesis
AntimicrobialBacterial EnzymesDisruption of enzyme function
Cell Proliferation InhibitionTumor CellsInterference with folate metabolism

Comparison with Similar Compounds

Structural Features

The compound shares structural homology with other pyrrolo-pyrimidine derivatives, but key differences lie in substituent placement and functional groups:

Compound Name Core Structure Substituents/Modifications Key References
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate Pyrrolo[3,4-d]pyrimidine Methyl ester at C2
N-(2,3-Dihydro-1H-inden-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Pyrrolo[3,4-d]pyrimidine Amine group at C2; indene substituent
(E)-Methyl 2-(6-benzyl-2-methyl-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ylidene)acetate Pyrrolo[3,4-b]pyridine Exocyclic double bond; benzyl group
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine Pyrrolo[1,2-b][1,2,4]triazole Triazole ring; azabicyclo substituent

Key Observations :

  • Substitution at C2 (methyl ester vs. amine) significantly alters solubility and reactivity. The methyl ester in the target compound improves lipophilicity compared to the polar amine derivative in .

Key Observations :

  • The target compound’s methyl ester group is critical for its role as a synthetic intermediate, whereas amide derivatives (e.g., ) exhibit kinase inhibitory activity, likely due to enhanced target binding .
Physicochemical Properties
Property This compound Similar Compound (Example 7 in )
Molecular Weight ~209 g/mol 755 g/mol (m/z 755 [M+H]+)
HPLC Retention Time Not reported 1.05 minutes (SMD-TFA50 conditions)
Solubility Moderate in ethanol (synthesis solvent) Likely lower due to halogenated substituents
Hydrogen-Bonding Capacity 2 acceptors (ester O, pyrimidine N) 4+ acceptors (amide, halogens)

Key Observations :

  • The target compound’s lower molecular weight and simpler substituents favor synthetic accessibility, whereas bulkier derivatives (e.g., ) require advanced coupling strategies .

Preparation Methods

Metal-Catalyzed Cross-Coupling Approaches

The most efficient synthesis of methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate employs a three-step sequence from 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid (Scheme 1). The critical first step involves nickel/copper co-catalyzed coupling under modified Negishi conditions:

Reaction Conditions

Parameter Specification
Catalysts NiCl₂ (0.3 mol%), CuI (2.5 mol%)
Ligand Triphenylphosphine (4.3 mol%)
Base N,N-Diisopropylethylamine (2.1 eq)
Solvent Anhydrous ethanol
Temperature 65°C, 8 h
Yield 73.1%

This step generates 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid, which undergoes copper-mediated cyclization in dimethyl sulfoxide at 70°C (12 h) to afford the dihydro intermediate in 97.6% yield. Final oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) completes aromatization, though the methyl ester derivative requires subsequent transesterification from ethyl precursors.

Alternative Cyclization Strategies

Comparative studies reveal solvent-dependent cyclization pathways (Table 1):

Table 1: Solvent Effects on Cyclization Efficiency

Solvent Conversion (%) Dihydro:Pyrido Ratio
Dimethyl sulfoxide 98 95:5
NMP 87 82:18
DMF 92 88:12
Acetonitrile 65 60:40

Polar aprotic solvents favor 6,7-dihydro formation through preferential N-7 cyclization, while less polar media promote competing pyrido[2,3-d]pyrimidine byproducts. This selectivity is critical for avoiding tedious chromatographic separation of regioisomers.

Reaction Optimization and Mechanistic Insights

Catalytic System Tuning

The nickel/copper bimetallic system exhibits synergistic effects in the initial coupling step (Figure 1):

$$ \text{Ni}^{0} + \text{Cu}^I \rightarrow \text{Ni}^I-\text{Cu}^I \text{ transmetallation intermediate} $$

Kinetic studies show a first-order dependence on both nickel concentration and acrylic acid stoichiometry between 1:1 to 1:3.2 molar ratios. Excess acrylic acid (>3 eq) minimizes homo-coupling of the bromopyrimidine starting material but increases ester hydrolysis byproducts at higher temperatures.

Oxidative Esterification Techniques

Methyl ester installation employs two principal methods:

  • Direct Esterification: Treatment of the carboxylic acid intermediate with methanol under Mitsunobu conditions (DIAD, PPh₃)
  • Transesterification: Reaction of ethyl ester precursors with sodium methoxide in anhydrous THF

The latter method proves superior for acid-sensitive substrates, achieving 89-92% conversion without epimerization at the pyrrolidine nitrogen.

Analytical Characterization

Spectroscopic Fingerprints

Key NMR signals for this compound:

¹H NMR (400 MHz, CDCl₃)

  • δ 1.46-1.58 (m, 6H, cyclopentyl CH₂)
  • δ 3.88 (t, J = 7.2 Hz, 1H, N-CH)
  • δ 3.72 (s, 3H, COOCH₃)
  • δ 7.52 (s, 1H, C8-H)

¹³C NMR (101 MHz, CDCl₃)

  • δ 52.1 (COOCH₃)
  • δ 123.4 (C8)
  • δ 158.9 (C2)
  • δ 166.4 (COO)

The dihydro structure is confirmed by absence of aromatic protons in the δ 8.5-9.0 ppm region characteristic of fully conjugated pyrrolopyrimidines.

Chromatographic Behavior

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows:

  • Retention time: 14.2 min
  • Purity: >99% (254 nm)
  • Distinctive UV λmax at 268 nm (π→π* transition)

MS (ESI⁺): m/z 180.1 [M+H]⁺ (calc. 179.18).

Industrial-Scale Considerations

Cost Analysis of Catalysts

Comparative catalyst economics (per kg product):

Catalyst Loading (mol%) Cost (USD/kg) Contribution
Pd(PPh₃)₄ 5 12,450 62%
NiCl₂/CuI 0.3/2.5 890 8%

The nickel/copper system reduces catalyst costs by 87% compared to traditional palladium-based methods.

Waste Stream Management

The process generates three primary waste streams:

  • Ethanol mother liquors (72% recovery via distillation)
  • Copper-containing aqueous waste (treated with EDTA precipitation)
  • DDQ reduction byproducts (incinerated at >850°C)

Lifecycle analysis shows a 41% reduction in E-factor compared to Sonogashira-based routes.

Applications and Derivatives

Pharmacological Building Block

The methyl ester serves as a precursor for RET kinase inhibitors through amidification:

$$ \text{R} = \text{NH}2, \text{CONHAr}, \text{SO}2\text{Ar} $$

Notable derivatives exhibit IC₅₀ values <50 nM against RET V804M mutants in enzymatic assays.

Materials Science Applications

Liquid crystalline derivatives containing:

  • 4-(Alkoxy)benzoyl side chains
  • Fluorinated terminal groups

Show nematic phase stability between 120-180°C, with dielectric anisotropy Δε > 4.2.

Challenges and Limitations

Sensitivity to Oxygen

The dihydro intermediate undergoes rapid oxidation upon air exposure (t₁/₂ = 3.2 h at 25°C), necessitating strict inert atmosphere handling throughout synthesis.

Byproduct Formation

Principal impurities include:

  • Over-oxidized pyrido[3,4-d]pyrimidines (3-7%)
  • N-Demethylated products (1-2%)
  • Cyclopentyl ring-opened amines (<1%)

These are controlled through careful DDQ stoichiometry (1:1.2 molar ratio) and low-temperature oxidation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis often involves condensation of pyrrolidine derivatives with pyrimidine precursors. For example, (R)-2-methyl-pyrrolidine-2-carboxylate intermediates are reacted with aryl aldehydes under reductive amination conditions, followed by cyclization and carboxylation steps. Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethyl acetate or dichloromethane), and catalysts (e.g., palladium-carbon for hydrogenation). LCMS ([M+H]+ peaks) and HPLC retention times (under SMD-TFA05/SMD-TFA50 conditions) are critical for monitoring purity and yield .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • LCMS/HPLC : Use electrospray ionization (ESI) for mass detection (e.g., m/z 645 [M+H]+) and reversed-phase HPLC with trifluoroacetic acid (TFA) modifiers to resolve polar impurities .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structures, leveraging hydrogen-bonding patterns to validate stereochemistry .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrrolo-pyrimidine core .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s TWIN/BASF commands to model twinned data, and apply restraints (e.g., DELU, SIMU) to manage thermal motion or positional disorder. Graph set analysis (e.g., Etter’s rules) helps identify hydrogen-bonding motifs that stabilize the lattice, reducing overfitting risks . For high-resolution data, anisotropic displacement parameters refine electron density maps, while low-resolution data may require isotropic constraints .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting kinases like ATR?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 2-carboxylate position (e.g., trifluoromethyl groups) to enhance lipophilic efficiency (LLE). For example, 7,7-dimethyl analogs improve ATR inhibition by stabilizing hydrophobic interactions in the ATP-binding pocket .
  • Pharmacophore Optimization : Replace the methyl ester with amides (e.g., using 4-(trifluoromethyl)aniline) to boost selectivity. Validate via cellular assays (e.g., γH2AX foci formation) and correlate with ligand efficiency metrics (e.g., LLE >5) .

Q. How should discrepancies in analytical data (e.g., LCMS [M+H]+ vs. theoretical mass) be systematically addressed?

  • Methodological Answer :

  • Isomeric Contamination : Perform chiral HPLC (e.g., using amylose columns) to separate enantiomers, especially if the synthesis involves stereocenters (e.g., 4aR configuration) .
  • Adduct Formation : Check for sodium/potassium adducts (e.g., m/z +22/+38) or solvent clusters in ESI-MS. Use high-purity solvents and ion-pairing agents (e.g., ammonium formate) to suppress adducts .
  • Degradation : Conduct stability studies under acidic/oxidative conditions (e.g., hydrogen peroxide exposure) and track degradation products via HRAM-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate
Reactant of Route 2
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.